molecular formula C20H15N5O4S B10964678 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B10964678
M. Wt: 421.4 g/mol
InChI Key: IMOWZCFZASLGEN-UHFFFAOYSA-N
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Description

2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a phenyl group, and a nitrophenyl group, all connected through a triazole ring and a sulfanyl linkage

Preparation Methods

The synthesis of 2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Furan and Phenyl Groups: The furan and phenyl groups are introduced through nucleophilic substitution reactions, often using furan and phenyl halides as starting materials.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the triazole derivative with thiol compounds under suitable conditions.

    Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-nitrophenyl acetic acid or its derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The nitro group can also undergo reduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects.

Comparison with Similar Compounds

2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of 2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H15N5O4S

Molecular Weight

421.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C20H15N5O4S/c26-18(21-14-8-10-16(11-9-14)25(27)28)13-30-20-23-22-19(17-7-4-12-29-17)24(20)15-5-2-1-3-6-15/h1-12H,13H2,(H,21,26)

InChI Key

IMOWZCFZASLGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4

Origin of Product

United States

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